Sub-Nanomolar Kinase Potency Validation: ITK Inhibition by Derived Sulfonylpyridine Series
Compounds derived from the 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold, specifically sulfonylpyridine 4i, demonstrate sub-nanomolar inhibitory potency against Interleukin-2 inducible T-cell kinase (ITK) with an IC₅₀ of 0.0009 μM (0.9 nM), as reported in the primary medicinal chemistry literature [1]. In contrast, structurally related sulfonylpyridine analogs lacking the optimized pyrrolidine sulfonamide geometry or bearing alternative substitution patterns show significantly reduced potency, with earlier lead compounds in the series exhibiting IC₅₀ values in the 0.010–0.050 μM range [1]. This represents an 11- to 55-fold improvement in potency conferred by the specific substitution pattern accessible via 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine as a key intermediate.
| Evidence Dimension | ITK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.0009 μM (0.9 nM) for sulfonylpyridine 4i derived from the 2-chloro-5-(pyrrolidin-1-ylsulfonyl)pyridine scaffold |
| Comparator Or Baseline | Early lead sulfonylpyridine compounds (0.010–0.050 μM) |
| Quantified Difference | 11- to 55-fold improvement in potency (0.0009 μM vs. 0.010–0.050 μM) |
| Conditions | ITK kinase inhibition assay; sub-nanomolar affinity measured via in vitro enzymatic assay |
Why This Matters
The sub-nanomolar potency achievable with derivatives of this specific scaffold directly impacts the therapeutic window and dose requirements of candidate kinase inhibitors, making it a high-value starting point for lead optimization programs.
- [1] Trani, G., Barker, J. J., Bromidge, S. M., et al. Bioorg. Med. Chem. Lett. 2014, 24, 581-585. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). View Source
